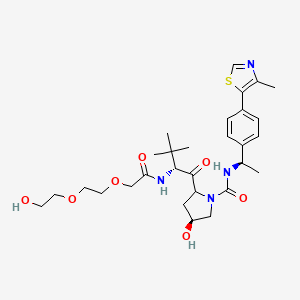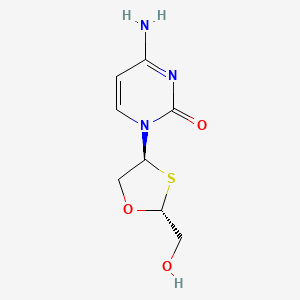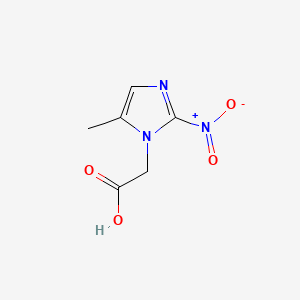![molecular formula C8H11N B12936861 6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
6-Ethynyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with azaspiro compounds. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted azaspiro compounds, which can be further utilized in synthetic applications .
Aplicaciones Científicas De Investigación
6-Ethynyl-2-azaspiro[3.3]heptane has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 6-Ethynyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the ethynyl group.
2-Azaspiro[3.3]heptane: Lacks the ethynyl group, providing a simpler structure
Uniqueness
6-Ethynyl-2-azaspiro[3.3]heptane is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The spirocyclic framework also contributes to its stability and versatility in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
6-ethynyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2 |
Clave InChI |
MSXFBTCQSLYCNW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC2(C1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)





![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)


